6-Hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves several steps:
Reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid: This step forms the intermediate 6-methoxybenzofuran.
Formation of 6-methoxybenzofuran in acetic anhydride: This intermediate is then processed in acetic anhydride.
Demethylation with sodium 1-dodecanethiolate: The final step involves demethylation to yield 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide.
This process is safe, cost-effective, environmentally benign, and scalable, making it suitable for industrial production.
Analyse Chemischer Reaktionen
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex benzofuran derivatives.
Biology: The compound’s biological activities make it a candidate for studying anti-tumor, antibacterial, and anti-viral properties.
Industry: Used in the synthesis of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to various cellular responses. For example, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide can be compared with other benzofuran derivatives such as:
6-Hydroxybenzofuran: Known for its biological activities and used as a scaffold in many natural and pharmaceutical products.
Benzodioxane derivatives: These compounds share similar biological activities and are used in developing selective ligands for different receptors.
The uniqueness of 6-Hydroxy-4-methoxy-7-nitrobenzofuran-5-carboxamide lies in its specific functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88258-45-1 |
---|---|
Molekularformel |
C10H8N2O6 |
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
6-hydroxy-4-methoxy-7-nitro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C10H8N2O6/c1-17-8-4-2-3-18-9(4)6(12(15)16)7(13)5(8)10(11)14/h2-3,13H,1H3,(H2,11,14) |
InChI-Schlüssel |
QSKBFMXSHNDBGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C2=C1C=CO2)[N+](=O)[O-])O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.